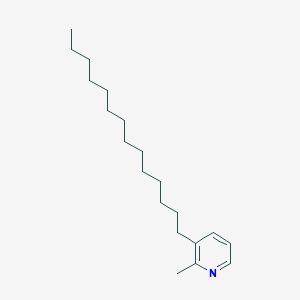
Myristylpicoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely recognized for its application as a preservative in pharmaceutical formulations, particularly in injectables such as Depo-Medrol (Methylprednisolone acetate) and Depo-Provera (Medroxyprogesterone acetate) . It is also used in veterinary drugs and has been investigated as a preservative for vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristylpicoline is typically synthesized by heating myristyl chloride (1-chlorotetradecane) with γ-picoline (4-methylpyridine) at temperatures ranging from 145 to 150°C for a prolonged period (8-12 hours) . This reaction is a quaternization process, where the chloroalkane reacts with the pyridine to form the quaternary ammonium salt.
Industrial Production Methods: Recent advancements have led to the development of a high-pressure, high-temperature continuous flow synthesis method. This process involves the reaction of neat myristyl chloride and γ-picoline in a continuous flow reactor, significantly reducing the reaction time to 45 minutes while maintaining high yield (>90%) and purity (>99%) . This method is atom-economical and scalable, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Myristylpicoline primarily undergoes quaternization reactions. It can also participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Quaternization: Myristyl chloride and γ-picoline at 145-150°C.
Substitution: Various nucleophiles can replace the chloride ion under appropriate conditions.
Major Products:
Quaternization: Myristyl-γ-picolinium chloride.
Substitution: Depending on the nucleophile, different substituted quaternary ammonium salts can be formed.
Scientific Research Applications
Myristylpicoline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial properties and used in the formulation of preservatives for biological samples.
Mechanism of Action
The mechanism of action of myristylpicoline involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial activity makes it an effective preservative in pharmaceutical and industrial applications .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecylpyridinium chloride: Similar structure and applications in antimicrobial formulations.
Uniqueness: Myristylpicoline stands out due to its specific application in injectable formulations and its high efficacy as a preservative. Its continuous flow synthesis method also offers advantages in terms of scalability and efficiency .
Properties
Molecular Formula |
C20H35N |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-methyl-3-tetradecylpyridine |
InChI |
InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19(20)2/h15,17-18H,3-14,16H2,1-2H3 |
InChI Key |
VNPJHTPHBDPEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(N=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















